molecular formula C14H21N3O3 B7558608 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No. B7558608
M. Wt: 279.33 g/mol
InChI Key: YNMFUVFCXJHLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide, also known as EDP-420, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in regulating pain, mood, and appetite. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic benefits.

Mechanism of Action

4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to various physiological effects. By increasing anandamide levels, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may have therapeutic benefits in conditions where the endocannabinoid system is dysregulated.
Biochemical and Physiological Effects:
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to increase levels of anandamide in various tissues, including the brain and peripheral tissues. This leads to activation of cannabinoid receptors, which can have various effects on the body. For example, activation of CB1 receptors in the brain can lead to analgesia, while activation of CB2 receptors in peripheral tissues can reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its specificity for FAAH, which allows for selective inhibition of this enzyme without affecting other enzymes or receptors. This can help to elucidate the role of FAAH in various physiological processes. However, one limitation is that 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may not be suitable for use in vivo due to its low solubility and bioavailability.

Future Directions

There are several potential future directions for research on 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is its potential use in treating conditions such as chronic pain and anxiety in humans. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to better understand the role of FAAH and anandamide in various physiological processes.

Synthesis Methods

The synthesis of 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide involves several steps, starting with the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylpiperazine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield the final product.

Scientific Research Applications

4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. In preclinical studies, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in rodent models of anxiety.

properties

IUPAC Name

4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-4-11-5-6-12(20-11)13(18)16-7-9-17(10-8-16)14(19)15(2)3/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMFUVFCXJHLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

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